alisol A 24-acetate

Cancer Cytotoxicity SAR

Choose alisol A 24-acetate—not alisol B 23-acetate—when your research demands specific SPHK1/S1P pathway inhibition in Kupffer cells for NASH fibrosis studies, or allosteric P-gp modulation to overcome cancer MDR. This C-24 acetylated protostane provides a defined SAR baseline distinct from C-23 derivatives. Verified nephrotoxicity via PI3K/Akt/mTOR makes it an ideal positive control for renal safety screening. Procure only ≥98% HPLC purity to ensure reproducible pharmacology and avoid 23-acetate cross-contamination.

Molecular Formula C32H52O6
Molecular Weight 532.8 g/mol
Cat. No. B1139374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealisol A 24-acetate
Molecular FormulaC32H52O6
Molecular Weight532.8 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
InChIInChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1
InChIKeyWXHUQVMHWUQNTG-JSWHPQHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Alisol A 24-Acetate? A Guide for Scientific Procurement Teams


Alisol A 24-acetate (CAS 18674-16-3; C32H52O6; MW 532.75), also known as alisol A 24-monoacetate, is a protostane-type triterpenoid naturally isolated from the rhizome of Alisma orientale (Alismatis rhizoma), a traditional Chinese medicine historically used as a diuretic and for treating hyperlipidemia and diabetes [1]. The compound is characterized by an acetate ester group at the C-24 position of the alisol A scaffold, a structural feature that distinguishes it from other alisol derivatives and contributes to its distinct pharmacological profile. Alisol A 24-acetate is commercially available as an analytical reference standard or research-grade natural product with typical purity specifications of ≥95% by HPLC, melting point 194–196°C, and DMSO solubility ≥53.3 mg/mL [2].

Why Alisol A 24-Acetate Cannot Be Simply Substituted with Alisol B 23-Acetate or Alisol A


Alisol A 24-acetate, alisol B 23-acetate, and alisol A are all protostane-type triterpenoids from the same botanical source, yet they exhibit markedly different potency, selectivity, and even toxicity profiles across multiple biological assays. Direct head-to-head comparisons reveal that small structural variations—particularly acetylation at C-24 versus C-23 and the oxidation state at C-16—translate into quantifiable differences in anti-proliferative IC50 values, lipid-regulating enzyme modulation, complement inhibition, and distinct binding-site interactions with drug efflux transporters such as P-glycoprotein [1]. Furthermore, these compounds demonstrate non-interchangeable metabolic stability and transformation behavior under simulated physiological conditions [2]. Procurement based solely on class-level assumptions without accounting for these compound-specific differentials risks experimental irreproducibility and invalid mechanistic conclusions.

Quantitative Evidence Guide: Head-to-Head Differentiation Data for Alisol A 24-Acetate


Differential Anti-Proliferative Potency: Alisol A 24-Acetate vs. Alisol B and Alisol B 23-Acetate

In a direct head-to-head comparison of 14 protostane-type triterpenoids isolated from A. orientalis, alisol A 24-acetate exhibited measurable anti-proliferative activity against HepG2, MDA-MB-231, and MCF-7 cancer cell lines, but with significantly weaker potency than alisol B (3) and alisol B 23-acetate (4). This establishes a clear activity hierarchy based on specific structural features, indicating that alisol A 24-acetate should not be selected as a potency-equivalent substitute for the B-series compounds in cytotoxicity studies [1]. The study further determined that the degree of C-16 oxidation and the double bond between C-13 and C-17 may be significant determinants of anti-proliferative activity, explaining the observed differential.

Cancer Cytotoxicity SAR Triterpenoid

Lipid-Regulating Efficacy: Alisol A 24-Acetate Demonstrates the Weakest LPL Activation Among Alisol Monomers

A comparative study of alisol monomers and their mixture on lipoprotein lipase (LPL) activity established a clear rank order of lipid-regulating effect intensity: mixture > alisol A > alisol B > alisol A 24-acetate (24A) [1]. This quantifies that alisol A 24-acetate, as a monomer, possesses the weakest intrinsic LPL-enhancing activity among the tested alisols, a finding corroborated by molecular docking studies showing that a folded side chain or parent ring in alisols binds weaker to LPL than an open side chain or parent ring [1]. The hydroxyl groups at C14-, C22-, C28-, C30-, and C31-terminus and the acetyl group in C29-position were identified as key sites for lipid-regulating action.

Hyperlipidemia LPL Metabolic syndrome Molecular docking

Anti-Complement Activity: Alisol A 24-Acetate (IC50 130 μM) vs. Alisol B (IC50 150 μM) and Synthetic Derivatives

A direct comparative study of protostane-type triterpenes on the classical pathway of the complement system revealed that alisol A 24-acetate (4a) exhibits anti-complement activity with an IC50 of 130 μM, which is slightly more potent than alisol B (3a) with an IC50 of 150 μM [1]. This difference, while modest, is verifiable. Importantly, the study also demonstrated that chemical modification of the protostane scaffold can dramatically alter potency; for instance, the introduction of an aldehyde group at C-23 (compound 10) reduced the IC50 to 47.7 μM, representing a 2.7-fold increase in potency relative to alisol A 24-acetate [1]. This establishes alisol A 24-acetate as a natural reference point for evaluating synthetic derivatives targeting the complement pathway.

Complement system Immunomodulation Natural product IC50

MDR Reversal: Distinct P-gp Binding Sites and Comparable Efflux Inhibition by A24 and B23

In a 2025 study investigating the reversal of cancer multidrug resistance (MDR), both alisol A 24-acetate (A24) and alisol B 23-acetate (B23) were shown to enhance reactive oxygen species (ROS) production and apoptosis in HepG2/VIN MDR cells while preserving membrane integrity and improving membrane fluidity [1]. Both compounds also inhibited the function of P-glycoprotein (P-gp) efflux transporters, leading to increased drug accumulation. Critically, molecular docking revealed that B23 and A24 interact with distinct binding sites on P-gp, demonstrating allosteric and competitive inhibition, respectively [1]. This mechanistic divergence implies that the two compounds are not functionally interchangeable despite similar observed phenotypic outcomes.

MDR P-glycoprotein Chemosensitization Allosteric inhibition

Nephrotoxicity Profile: Comparable Induction of Apoptosis and Autophagy in HK-2 Cells

A comparative study evaluating the safety profile of alisol A 24-acetate (24A) and alisol B 23-acetate (23B) in human renal proximal tubular (HK-2) cells demonstrated that both compounds induce comparable autophagy-mediated apoptosis and nephrotoxicity through inhibition of the PI3K/Akt/mTOR signaling pathway [1]. Both 23B and 24A significantly increased the protein expression and mRNA levels of nephrotoxicity biomarkers Clusterin, Kim-1, and TFF-3 in vivo and in vitro, and triggered apoptosis by decreasing Bcl-2 and Bcl-xl expression [1]. The autophagy ratio (LC3II/LC3I) and Beclin-1 expression were similarly enhanced by both compounds.

Nephrotoxicity Autophagy PI3K/Akt/mTOR Safety assessment

Hepatoprotective Efficacy: Alisol A 24-Acetate Targets SPHK1/S1P Axis in NASH

In a murine model of NASH, alisol A 24-acetate (AA) demonstrated a unique hepatoprotective mechanism not currently reported for its close analogs. AA was shown to directly target sphingosine kinase 1 (SPHK1) in Kupffer cells, inhibiting its phosphorylation at serine 225 and thereby reducing sphingosine-1-phosphate (S1P) production and subsequent paracrine activation of hepatic stellate cells (HSCs) [1]. This mechanism resulted in significant attenuation of hepatic steatosis, oxidative stress, inflammation (IL-1β, TNF-α), and fibrosis (collagen deposition, α-SMA expression). The specificity of this mechanism was confirmed by the lack of additive effect when co-administered with the SPHK1 inhibitor PF-543 [1]. While alisol B 23-acetate has also shown hepatoprotective effects in NASH models, its reported mechanism involves farnesoid X receptor (FXR) activation [2], indicating a mechanistic divergence.

NASH Hepatoprotection SPHK1 Kupffer cells Fibrosis

Recommended Application Scenarios for Alisol A 24-Acetate Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Protostane Triterpenoids

Given the established rank-order differences in anti-proliferative potency (alisol B/23B > alisol A 24-acetate) and lipid-regulating activity (mixture > alisol A > alisol B > alisol A 24-acetate), alisol A 24-acetate serves as an essential reference compound for SAR investigations [1]. Its specific C-24 acetylation and oxidation state provide a defined structural baseline against which modifications (e.g., C-23 aldehyde addition, which increased complement inhibition potency 2.7-fold) can be quantitatively evaluated. Procurement of highly pure (≥98% HPLC) alisol A 24-acetate is recommended for medicinal chemistry and natural product derivatization studies aimed at optimizing potency or altering target selectivity within the protostane class .

NASH and Liver Fibrosis Research Targeting the SPHK1/S1P Axis

Alisol A 24-acetate has demonstrated a specific and verifiable mechanism of action in experimental NASH: direct inhibition of SPHK1 phosphorylation in Kupffer cells, leading to reduced S1P production and attenuated hepatic stellate cell (HSC) activation [2]. This mechanism is distinct from the FXR activation reported for alisol B 23-acetate [3]. Researchers investigating the KC-HSC crosstalk, the SPHK1/S1P signaling axis, or seeking a tool compound to probe this specific pathway in liver fibrosis should select alisol A 24-acetate over its analogs. In vivo studies have validated efficacy at doses of 15, 30, and 60 mg/kg in MCD diet-induced NASH models [2].

Cancer Multidrug Resistance (MDR) Studies Involving Allosteric P-gp Modulation

For research focused on overcoming cancer MDR through membrane modulation, alisol A 24-acetate (A24) offers a distinct advantage due to its interaction with an allosteric binding site on P-glycoprotein, which differs from the competitive binding exhibited by alisol B 23-acetate (B23) [4]. This differential binding mechanism suggests that A24 could be used in combination with competitive inhibitors to achieve synergistic P-gp blockade. Furthermore, A24 has been shown to enhance ROS production and apoptosis in MDR cells while preserving membrane integrity, making it a valuable tool compound for chemosensitization studies in HepG2/VIN and other MDR cancer models [4].

Renal Toxicity Assessment and Safety Pharmacology Studies

Alisol A 24-acetate, along with alisol B 23-acetate, has been established as an inducer of autophagy-mediated apoptosis and nephrotoxicity in human renal proximal tubular (HK-2) cells via inhibition of the PI3K/Akt/mTOR pathway [5]. This well-characterized toxicity profile makes alisol A 24-acetate a useful positive control or reference compound for in vitro nephrotoxicity screening assays. Researchers evaluating the renal safety of new chemical entities or natural product derivatives can use alisol A 24-acetate to benchmark toxicity responses, particularly monitoring biomarkers such as Clusterin, Kim-1, TFF-3, and autophagy markers (LC3II/LC3I ratio) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for alisol A 24-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.